6-Azabicyclo[3.2.0]hept-3-en-7-one
Overview
Description
6-Azabicyclo[3.2.0]hept-3-en-7-one is a heterocyclic compound with the molecular formula C6H7NO. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Azabicyclo[3.2.0]hept-3-en-7-one involves the enantioselective hydrolysis of β-lactam using Rhodococcus equi. This method provides the compound as a precursor to the antifungal agent cispentacin . The reaction conditions typically involve the use of whole-cell catalysis, which ensures high enantioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of biocatalysis and whole-cell catalysis in large-scale production is a promising approach due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.0]hept-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
6-Azabicyclo[3.2.0]hept-3-en-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent. The molecular targets and pathways involved in this process include specific enzymes that catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: This compound shares a similar bicyclic structure but lacks the double bond present in 6-Azabicyclo[3.2.0]hept-3-en-7-one.
This compound derivatives:
Uniqueness
The presence of the nitrogen atom and the bicyclic structure with a double bond makes this compound unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-azabicyclo[3.2.0]hept-3-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDDVGDYVZZSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980482 | |
Record name | 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63838-48-2 | |
Record name | 2-Azabicyclo(2.2.1)hept-5-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063838482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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